1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H12ClN3S |
|---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-methyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H11N3S.ClH/c1-12-5-4-9(11-12)10-7-8-3-2-6-13-8;/h2-6H,7H2,1H3,(H,10,11);1H |
InChI Key |
HAALGXDTVYQRQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=CS2.Cl |
Origin of Product |
United States |
Preparation Methods
General Procedure for Pyrazole Ring Formation
The most widely adopted method involves the condensation of 1,3-diketones with substituted amines in the presence of hydroxylamine derivatives. For instance, 2,4-pentanedione reacts with 2-thienylmethylamine and O-(4-nitrobenzoyl)hydroxylamine in dimethylformamide (DMF) at 85°C for 1.5 hours. This one-pot reaction proceeds via nucleophilic attack of the amine on the diketone, followed by cyclization to form the pyrazole core.
Reaction Conditions:
Mechanistic Insights
The reaction mechanism involves:
- Formation of an imine intermediate between the amine and diketone.
- Cyclization facilitated by the hydroxylamine derivative, which acts as a formal ammonia equivalent.
- Aromatization through dehydration, stabilized by the electron-withdrawing nitro group on the benzoyl moiety.
Reductive Amination of Pyrazole-3-Amines
Two-Step Synthesis from Pyrazole Precursors
An alternative route involves the reductive amination of 1-methyl-1H-pyrazol-3-amine with 2-thiophenecarboxaldehyde . This method, adapted from similar pyrazole derivatizations, employs sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature.
Procedure:
- Imine Formation: React 1-methyl-1H-pyrazol-3-amine (1.00 mmol) with 2-thiophenecarboxaldehyde (1.10 mmol) in methanol (10 mL) for 12 hours.
- Reduction: Add NaBH₃CN (1.50 mmol) and stir for 24 hours.
- Purification: Isolate the product via vacuum distillation and recrystallization from ethanol/water.
Yield: 45–50% (estimated from analogous reactions).
Alkylation of Pyrazole Amines
Direct N-Alkylation with 2-(Chloromethyl)thiophene
A straightforward alkylation strategy utilizes 1-methyl-1H-pyrazol-3-amine and 2-(chloromethyl)thiophene in the presence of a base. The reaction proceeds via an SN2 mechanism, with potassium carbonate (K₂CO₃) in acetonitrile at reflux.
Optimized Conditions:
- Molar Ratio: 1:1.2 (amine:alkylating agent)
- Base: K₂CO₃ (2.0 equiv)
- Temperature: 80°C (reflux)
- Duration: 8 hours.
Yield: 51–55% after silica gel chromatography.
Comparative Analysis of Methods
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
The condensation method (Section 1) occasionally produces regioisomers due to competing attack at the diketone’s α- vs. γ-positions. Employing bulkier amines (e.g., 2,4,4-trimethylpentan-2-amine) improves regioselectivity by steric hindrance.
Purification Challenges
Column chromatography remains critical for isolating the target compound, particularly in methods involving DMF (Section 1). Alternative purification via acid-base extraction (e.g., using 1 M NaOH) reduces solvent consumption but may lower yields.
Chemical Reactions Analysis
1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the thienylmethyl group can be replaced by other substituents using appropriate reagents and conditions.
Coupling Reactions: It can undergo coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
1-Methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine has a molecular formula of and a molecular weight of approximately 194.26 g/mol. The presence of the thienyl group contributes to its unique properties, making it suitable for diverse applications.
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies have shown that derivatives containing the pyrazole moiety exhibit significant activity against various bacterial strains, suggesting its utility as a lead compound in drug development .
- Anticancer Properties : Research indicates that 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine may inhibit cancer cell proliferation. In vitro assays demonstrated that it could induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
2. Organic Synthesis
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures through various reactions such as coupling and functionalization. Its reactivity can be tailored to synthesize other biologically active compounds.
3. Biological Research
- Mechanism of Action Studies : The compound's interaction with specific biological targets is under investigation. Preliminary findings suggest that it may modulate enzyme activity or receptor binding, which could lead to therapeutic effects in diseases like cancer or infections .
Table 2: Synthetic Applications
| Reaction Type | Description | Outcome |
|---|---|---|
| Coupling Reaction | Utilization in forming complex molecules | Successful synthesis of derivatives |
| Functionalization | Modification of functional groups | Enhanced biological activity |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine revealed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro experiments demonstrated that the compound effectively reduced the proliferation of human breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis through caspase activation pathways, suggesting its viability as a candidate for further drug development.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related pyrazole derivatives reveals key differences in substituents, physicochemical properties, and biological activity:
Metabolic and Toxicological Profiles
- Metabolism: M179 (non-methylated analog) undergoes rapid amide bond hydrolysis in vitro, with species-dependent metabolic rates (e.g., 0.89% remaining in pig microsomes after 60 min) . The methyl group in the target compound may slow this process by sterically shielding the amine. S2227, the parent compound of M179, is metabolized via CYP450-independent pathways, suggesting similar routes for the methylated derivative .
- The methyl group in the target compound is unlikely to introduce new toxicophores, suggesting a comparable safety profile.
Biological Activity
1-Methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine can be represented as follows:
This structure comprises a pyrazole ring substituted with a methyl group and a thienylmethyl moiety, which contributes to its reactivity and biological profile.
The mechanism of action for 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine involves its potential binding to specific enzymes or receptors. This interaction can modulate various biochemical pathways, leading to diverse biological effects such as:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in cancer cell signaling pathways, thus exhibiting anticancer properties.
- Antimicrobial Activity: It has shown significant antibacterial effects against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways.
Biological Activity Overview
The following table summarizes the biological activities associated with 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine:
| Biological Activity | Description |
|---|---|
| Antibacterial | Effective against multiple strains of bacteria, including resistant strains. |
| Anticancer | Inhibitory effects on cancer cell lines through modulation of signaling pathways. |
| Anti-inflammatory | Reduction in inflammatory markers in vitro and in vivo models. |
Case Studies and Research Findings
Several studies have investigated the biological activity of 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine:
- Anticancer Studies:
-
Antibacterial Activity:
- Research indicated that 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using disk diffusion and minimum inhibitory concentration (MIC) assays, showing promising results .
- Anti-inflammatory Effects:
Comparative Analysis with Related Compounds
To understand the uniqueness of 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-1H-pyrazole | Methyl group at position 3 | Moderate antibacterial activity |
| 4-Methyl-N-(2-thienylmethyl)-1H-pyrazole | Methyl group at position 4 | Anticancer properties |
| N-(thienylmethyl)-N-(pyrazol-3-yl)acetamide | Acetamide functional group | Potential anti-inflammatory effects |
This comparison highlights that while many pyrazole derivatives exhibit biological activity, the specific substitution pattern of 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine enhances its stability and efficacy.
Q & A
Q. What are the established synthetic routes for 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine, and how are intermediates characterized?
The synthesis of pyrazol-3-amine derivatives typically involves condensation reactions. For example:
- Hydrazine-mediated cyclization : Reacting acrylamide derivatives with hydrazine hydrate in ethanol yields pyrazol-3-amine scaffolds. This method produces intermediates that are characterized via IR and NMR spectroscopy to confirm NH and aryl proton signals (e.g., NH bands at 3448–3278 cm⁻¹ in IR, D₂O-exchangeable NH protons in ¹H NMR) .
- Copper-catalyzed coupling : A related pyrazole derivative, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, was synthesized using copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO), followed by chromatographic purification. Key characterization included ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Spectroscopic methods :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons in thienyl/pyrazole rings).
- IR spectroscopy : Identifies NH (3278–3448 cm⁻¹) and C-N/C-S bonds.
- Chromatography : Reverse-phase HPLC or TLC with UV detection ensures purity (>95%) .
- Elemental analysis : Validates empirical formula (e.g., C₉H₁₂ClN₅ for related analogs) .
Q. How are initial biological activities (e.g., antimicrobial, anti-inflammatory) screened for pyrazol-3-amine derivatives?
- In vitro assays :
- Antibacterial activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .
- Analgesic/anti-inflammatory screening : Rodent models (e.g., carrageenan-induced paw edema) assess inhibition of inflammatory mediators like COX-2 .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine?
- Catalyst screening : Copper(I) catalysts (e.g., CuBr) enhance coupling reactions, as seen in the synthesis of N-cyclopropyl pyrazole derivatives (17.9% yield improved via temperature control at 35°C) .
- Solvent effects : Polar aprotic solvents (DMSO, DMF) stabilize intermediates in cyclization reactions .
- Purification strategies : Gradient elution (e.g., ethyl acetate/hexane 0–100%) resolves regioisomeric byproducts .
Q. What advanced crystallographic methods validate the 3D structure and intermolecular interactions of this compound?
- Single-crystal X-ray diffraction : SHELX programs (e.g., SHELXL for refinement) determine crystal packing and hydrogen-bonding patterns. For example, pyridylpyrazole derivatives show N–H···O/N–H···π interactions critical for stability .
- ORTEP-3 visualization : Generates thermal ellipsoid plots to assess disorder or twinning in crystals .
Q. How do structural modifications (e.g., substituent variation) influence biological activity?
- Structure-activity relationship (SAR) studies :
- Thienyl vs. phenyl groups : Thienylmethyl substituents may enhance metabolic stability compared to benzyl analogs due to sulfur’s electronic effects .
- Methyl vs. bulkier alkyl groups : Methyl at the pyrazole 1-position improves solubility, while larger groups (e.g., 1,2-dimethylpropyl) alter receptor binding .
- Computational modeling : Density functional theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity .
Q. What mechanistic insights explain contradictions in pharmacological data across studies?
- Metabolic interference : Cytochrome P450 enzymes (e.g., CYP3A4) may differentially metabolize analogs, affecting in vivo vs. in vitro results. LC-MS/MS identifies metabolites .
- Off-target effects : Kinase profiling (e.g., glycogen synthase kinase-3 inhibition) reveals unintended targets, necessitating selectivity assays .
Methodological Tables
Q. Table 1. Key Spectral Data for Pyrazol-3-Amine Derivatives
| Derivative | IR (NH, cm⁻¹) | ¹H NMR (Key Signals) | HRMS (m/z) |
|---|---|---|---|
| 5-Methyl-1-(pyrazolylmethyl) | 3278, 3448 | δ 2.3 (s, CH₃), 6.8 (s, NH) | 219.1008 |
| N-Cyclopropyl analog | 3298 (N–H) | δ 8.87 (d, J = 2.0 Hz, Ar) | 215.1259 |
Q. Table 2. Biological Activity of Related Compounds
| Compound | Antibacterial (MIC, µg/mL) | Anti-inflammatory (ED₅₀, mg/kg) |
|---|---|---|
| 5-(4-Cl-phenyl)-1-phenyl | 6.25 (S. aureus) | 12.5 (Carrageenan model) |
| 1-(3-Fluorobenzyl) | 12.5 (E. coli) | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
